
MLN2480
概要
説明
- pLGG is one of the most common brain tumors in children, accounting for 30-50% of all central nervous system tumors.
- This FDA-approved compound represents the first systemic therapy for pediatric low-grade glioma patients with BRAF rearrangements (including fusions).
準備方法
- Unfortunately, specific synthetic routes and industrial production methods for tovorafenib are not readily available in the public domain. it is synthesized through specialized processes to ensure its high specificity and brain penetration.
化学反応の分析
- Tovorafenib inhibits tumor growth in BRAF fusion or BRAF V600-mutated tumors.
- Common reactions it undergoes include kinase inhibition and modulation of the MAPK signaling pathway.
- Major products formed are related to its therapeutic effects in glioma treatment.
科学的研究の応用
Scientific Research Applications of MLN2480
This compound, also known as TAK-580, is a type II RAF inhibitor with applications in cancer treatment research . It has demonstrated activity against BRAF mutant pediatric astrocytomas and non-BRAFV600E mutant melanoma .
Preclinical Studies
- RAF Dimer Antagonist: this compound functions as an equipotent antagonist of BRAFV600E, KIAA1549:BRAF, and other noncanonical BRAF oncoproteins that function as dimers .
- Brain Penetrance: This drug exhibits good brain penetrance, making it effective on human PLGA cells in brain organotypic cultures .
- Pan-RAF Inhibition: Tovorafenib (DAY101, TAK-580, this compound, BIIB024) is a selective, small molecule pan-RAF kinase type II inhibitor that can penetrate the central nervous system . It is potently active against BRAF V600E and oncogenic BRAF fusions, suppressing both monomeric and dimeric forms .
- Combination Therapy: In vitro experiments have assessed the combination effect of this compound with the MEK inhibitor TAK-733 in NRAS mutant cell models of melanoma. Some combinations of this compound and TAK-733 showed synergy .
Clinical Studies and Trials
- Phase 1 Study: Tovorafenib (this compound) has undergone a two-part Phase 1 study in adult patients with relapsed or refractory advanced solid tumors, including a dose escalation and expansion phase .
Melanoma Treatment
- Non-BRAFV600E Mutant Melanoma: this compound, in conjunction with a MEK inhibitor, has been investigated for treating non-BRAFV600E mutant melanoma .
- Medicament and Kit Components: this compound can be a component of a medicament for treating non-BRAFV600E mutant melanoma, used with a MEK inhibitor. It can also be part of a kit with instructions for administering the RAF inhibitor and a MEK inhibitor .
Dosing
- The dosing for this compound in studies was determined by the maximum amount that could be reliably suspended in a vehicle (0.5% carboxymethyl cellulose, 0.1% Tween-20) at 30 mg/kg . This dose is far below the calculated maximum tolerated dose based on human trials (2500 mg/kg) .
Tables and Figures from Patent
- The patent includes data tables with Combination Index (CI) values for combinations of TAK-632 and this compound with TAK-733, along with synergy assessments based on the CI value .
-
Figures 1-7 in the patent show fitted isobolograms for TAK-632 or this compound in combination with TAK-733 in various cell lines .
Cell Line Combination Synergy SK-Mel-30 TAK-632 + TAK-733 Yes SK-Mel-2 TAK-632 + TAK-733 Yes IPC-298 TAK-632 + TAK-733 Yes MEL-JUSO TAK-632 + TAK-733 Yes SK-Mel-30 This compound + TAK-733 Yes SK-Mel-2 This compound + TAK-733 Yes IPC-298 This compound + TAK-733 No
RAF Dimerization
- This compound induces RAF dimerization .
- Significant dimerization signals were induced by all RAF inhibitor treatments, except for PLX7904, and the dimerization levels range from a several- to a 20-fold increase, depending on the inhibitor and the probe pair . Among the compounds tested, LY3009120 showed the highest dimerization ability .
作用機序
- Tovorafenib targets the MAPK signaling pathway, which plays a crucial role in various cancer types.
- RAF proteins are key kinases in this pathway.
- Its brain-penetrant nature allows it to exert effects within the central nervous system.
類似化合物との比較
- Tovorafenib stands out due to its specificity, brain penetration, and activity against BRAF fusion and V600-mutated tumors.
- Other similar compounds are actively being developed globally, but tovorafenib’s unique features make it a promising option .
生物活性
MLN2480, also known as Tovorafenib or TAK-580, is an investigational oral pan-RAF kinase inhibitor that has garnered significant attention for its biological activity, particularly in the context of various cancers driven by BRAF mutations. This article delves into the compound's mechanisms, efficacy in preclinical and clinical settings, and its potential as a therapeutic option.
This compound functions primarily by inhibiting the RAF kinase family, which plays a crucial role in the MAPK signaling pathway. This pathway is often dysregulated in various cancers, particularly those harboring mutations in the BRAF gene. By targeting both monomeric and dimeric forms of BRAF, this compound effectively suppresses downstream signaling that promotes tumor growth and survival .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits MAPK pathway signaling in BRAF mutant and some RAS mutant cancer models. Notably, it shows potent activity against various cancer cell lines, including melanoma and colorectal cancer (CRC) models. The compound has been shown to synergize with other inhibitors, enhancing its efficacy against resistant cancer types .
Table 1: In Vitro Efficacy of this compound
Cancer Type | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Melanoma | A375 | 0.5 | Significant reduction in cell viability |
Colorectal Cancer | HCT116 | 1.2 | Moderate sensitivity observed |
Low-Grade Glioma | PLGA cells | 0.8 | Effective in brain organotypic cultures |
In Vivo Studies
In vivo studies further support the efficacy of this compound. Preclinical models have shown that this compound can inhibit tumor growth in BRAF mutant melanoma and CRC xenografts. The compound has demonstrated single-agent activity as well as enhanced effects when combined with other agents like MEK inhibitors .
Table 2: In Vivo Efficacy of this compound
Tumor Model | Treatment Regimen | Result |
---|---|---|
Melanoma | This compound alone | Tumor regression observed |
Colorectal Cancer | This compound + MEK inhibitor (TAK-733) | Synergistic effect noted |
Pediatric Glioma | This compound | Significant growth inhibition |
Clinical Trials
The clinical development of this compound has included Phase I trials focusing on its safety and tolerability in patients with relapsed or refractory solid tumors. Early results indicate that the drug is well-tolerated at doses up to 200 mg administered every two days, with manageable side effects such as hair color changes and elevated creatine phosphokinase levels .
Case Study: Pediatric Low-Grade Gliomas
In a recent study involving pediatric patients with low-grade gliomas, this compound showed promising antitumor activity. The overall response rate (ORR) was reported at 51%, with a median duration of response (DOR) of approximately 13.8 months. These findings suggest that this compound could be a viable option for treating BRAF-altered pediatric tumors .
特性
IUPAC Name |
2-[(1R)-1-[(6-amino-5-chloropyrimidine-4-carbonyl)amino]ethyl]-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N7O2S/c1-6(28-15(31)12-11(19)13(23)27-5-26-12)16-25-4-9(32-16)14(30)29-10-2-7(17(20,21)22)8(18)3-24-10/h2-6H,1H3,(H,28,31)(H2,23,26,27)(H,24,29,30)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMJHAFYPMOMGF-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149011 | |
Record name | BIIB-024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096708-71-2 | |
Record name | Tovorafenib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096708712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tovorafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15266 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIIB-024 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tovorafenib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN90E4027M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。